molecular formula C9H15ClN2 B13637816 1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride

1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride

Cat. No.: B13637816
M. Wt: 186.68 g/mol
InChI Key: QBVBXJQRGWSDAE-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride is a substituted propanamine derivative featuring a 6-methylpyridin-2-yl aromatic ring and a linear propylamine chain, with a hydrochloride salt. Its molecular formula is C₉H₁₅ClN₂, and its molecular weight is 186.68 g/mol (calculated from atomic masses). The compound is available in 95% purity and is cataloged under BD02186753 by BLD Pharm Ltd. . The pyridine ring’s methyl substituent at the 6-position and the amine chain’s structural simplicity distinguish it from related compounds.

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-3-8(10)9-6-4-5-7(2)11-9;/h4-6,8H,3,10H2,1-2H3;1H

InChI Key

QBVBXJQRGWSDAE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC(=N1)C)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The primary synthetic route for 1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride involves the formation of the propan-1-amine side chain attached to the 6-methylpyridin-2-yl moiety. The key strategies include:

  • Reductive amination of 6-methylpyridine-2-carbaldehyde with propan-1-amine or an appropriate amine source.
  • Nucleophilic substitution reactions where 6-methylpyridine derivatives are alkylated or aminated to introduce the propan-1-amine group.

The free base is subsequently converted to the hydrochloride salt by treatment with hydrochloric acid, typically in a polar solvent such as ethanol, followed by recrystallization to enhance purity.

Detailed Reaction Conditions

  • Reductive amination is carried out under anhydrous conditions using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Temperature control is critical, with reactions typically maintained between 0°C and 25°C to optimize yield and minimize side reactions.
  • Solvent choice affects the reaction outcome; common solvents include methanol, tetrahydrofuran (THF), or ethanol.
  • Stoichiometric ratios of aldehyde to amine and reducing agent are carefully controlled to drive the reaction to completion.

Industrial Production Methods

Industrial synthesis employs continuous flow reactors and automated synthesis systems to achieve high throughput and reproducibility. Large-scale reactors enable precise control over temperature, pressure, and reagent feed rates, ensuring high purity and yield of the hydrochloride salt. Purification is typically achieved by crystallization or chromatographic techniques adapted for scale.

Chemical Reactions Analysis

Reaction Type Common Reagents Typical Conditions Major Products Formed
Oxidation Potassium permanganate, H₂O₂ Controlled temperature and pH Ketones, aldehydes, or oxides
Reduction Lithium aluminum hydride, NaBH₄ Anhydrous, low temperature (0–25°C) Corresponding amines or alcohol derivatives
Substitution Halides, amines, alcohols Varies; often basic or neutral pH Substituted amine derivatives

These reactions allow structural modifications of the compound for further functionalization or derivatization in research applications.

Structural Confirmation Techniques

To confirm the identity and purity of 1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride, several analytical methods are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ^1H NMR identifies aromatic pyridine protons (δ 7.0–8.5 ppm) and aliphatic amine protons (δ 1.5–2.5 ppm).
    • ^13C NMR confirms carbon environments consistent with the methylpyridine and propanamine moieties.
  • Mass Spectrometry (MS) :

    • High-resolution MS detects the molecular ion peak ([M+H]^+) matching the molecular formula C₉H₁₅ClN₂ and fragmentation patterns indicative of the hydrochloride salt.
  • X-ray Crystallography :

    • Used for definitive structural elucidation, particularly to confirm salt formation and stereochemistry if applicable.

Summary Data Table of Preparation Parameters

Parameter Details
Molecular Formula C₉H₁₅ClN₂
Molecular Weight 186.68 g/mol
Starting Materials 6-Methylpyridine-2-carbaldehyde, propan-1-amine
Reducing Agents Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Solvents Methanol, Ethanol, Tetrahydrofuran (THF)
Reaction Temperature 0–25°C
Salt Formation Treatment with concentrated HCl in ethanol
Purification Methods Recrystallization, chromatography
Industrial Scale Techniques Continuous flow reactors, automated synthesis

Research and Application Notes

  • The compound serves as a building block in organic synthesis for more complex molecules.
  • Its preparation methods emphasize mild conditions and readily available reagents, facilitating scalability.
  • The hydrochloride salt form improves stability and handling in research contexts.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a variety of substituted amines .

Scientific Research Applications

1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or influence cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Rings

  • 2-Methyl-1-(pyrimidin-2-yl)propan-1-amine dihydrochloride

    • Formula: C₈H₁₅Cl₂N₃
    • Molecular Weight: 223.71 g/mol
    • Key Differences: Pyrimidine ring instead of pyridine; dihydrochloride salt.
    • Source: Enamine Ltd. .
  • (R/S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine hydrochloride

    • Formula: C₉H₁₅ClN₂ (enantiomers)
    • Molecular Weight: 186.68 g/mol
    • Key Differences: Branched methyl group on the propylamine chain; stereochemistry affects receptor binding.
    • Source: CAS 138175-25-4 (R-isomer) and 144852-18-6 (S-isomer) .
  • 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride

    • Formula: C₁₀H₁₇ClN₂
    • Molecular Weight: 200.71 g/mol
    • Key Differences: Two methyl groups on the amine chain; bulkier structure.
    • Source: CAS 2512232-83-4 .

Substituted Phenyl Derivatives

  • 1-(2-Fluorophenyl)propan-1-amine hydrochloride

    • Formula: C₉H₁₃ClFN
    • Molecular Weight: 189.66 g/mol
    • Key Differences: Fluorophenyl ring instead of pyridine; lacks aromatic nitrogen.
    • Source: American Elements .
  • (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride

    • Formula: C₉H₁₂Cl₂FN
    • Molecular Weight: 224.10 g/mol
    • Key Differences: Chloro and fluoro substituents on phenyl; chiral center.
    • Source: CymitQuimica .
  • 1-(2-Methoxyphenyl)propan-1-amine hydrochloride Formula: C₁₀H₁₆ClNO Molecular Weight: 217.70 g/mol Key Differences: Methoxy group on phenyl; ether functionality alters polarity. Source: EN300-01639 analysis .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Aromatic Group Amine Chain Structure Purity Source
1-(6-Methylpyridin-2-yl)propan-1-amine HCl C₉H₁₅ClN₂ 186.68 6-Methylpyridin-2-yl Linear 95% BLD Pharm
(R)-2-Methyl-1-(pyridin-2-yl)propan-1-amine HCl C₉H₁₅ClN₂ 186.68 Pyridin-2-yl Branched (R-config.) N/A CAS 138175-25-4
1-(2-Fluorophenyl)propan-1-amine HCl C₉H₁₃ClFN 189.66 2-Fluorophenyl Linear N/A
2-(3-Chlorophenoxy)propan-1-amine HCl C₉H₁₃Cl₂NO 222.11 3-Chlorophenoxy Linear N/A American Elements

Pharmacological and Functional Implications

  • Pyridine vs. This may improve binding to receptors like FFAR1/FFAR4, as seen in similar modulators .
  • Branching Effects : Branched analogs (e.g., 2-methyl derivatives) may exhibit altered pharmacokinetics due to steric hindrance or improved metabolic stability .

Biological Activity

1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride, also known as 2-Methyl-1-(6-methylpyridin-2-yl)propan-1-amine hydrochloride, is a chemical compound characterized by its amine functional group and a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and structure-activity relationships.

The molecular formula of 1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride is C10H14ClNC_{10}H_{14}ClN, with a molecular weight of approximately 164.25 g/mol. The hydrochloride form enhances its solubility in water and stability, making it suitable for various applications in biological research.

Neurotransmitter Interaction

Research indicates that 1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride interacts with neurotransmitter systems, potentially influencing dopaminergic and adrenergic pathways. This interaction suggests a role in modulating mood and cognitive functions. Studies have shown that compounds with similar structures exhibit significant activity against neurotransmitter receptors, which may extend to this compound as well.

Antimicrobial Activity

Preliminary studies have demonstrated that related compounds exhibit antibacterial properties. For instance, derivatives of pyridine-based amines have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Research on related amines has indicated that they may inhibit tumor growth by inducing apoptosis in cancer cells or by inhibiting key enzymes involved in cell proliferation. Further studies are required to elucidate the specific mechanisms at play for this compound .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride is crucial for optimizing its biological activity. The presence of the methyl group on the pyridine ring can influence the compound's lipophilicity and receptor binding affinity.

Compound NameMolecular FormulaUnique Features
2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amineC10H16N2Different substitution pattern on the pyridine ring
N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amineC10H16N2Variation in position of the methyl group
Methyl[2-methyl-1-(6-methylpyridin-3-yl)propan-2-yl]amineC11H18N2Contains an additional methyl group on a different pyridine position

This table highlights how variations in substituents can lead to distinct biological activities, emphasizing the importance of structural modifications for enhancing therapeutic efficacy.

Case Studies

A case study examining the effects of similar compounds on bacterial strains demonstrated significant inhibitory effects against Mycobacterium tuberculosis. The derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.4 to 7 µg/mL, indicating promising antibacterial properties that warrant further investigation into their potential as therapeutic agents .

Q & A

Q. Advanced

  • Molecular docking : Predicts binding affinities to receptors (e.g., GPCRs) using software like AutoDock Vina. For example, the pyridine moiety shows strong π-π interactions with aromatic residues .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (≥100 ns trajectories) to validate docking results .
  • Quantum mechanics/molecular mechanics (QM/MM) : Models electron transfer processes in enzymatic reactions involving the amine group .

How is the solubility profile of 1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride characterized, and what implications does it have for in vitro assays?

Q. Advanced

  • Shake-flask method : Measures solubility in buffers (e.g., PBS, pH 7.4) and organic solvents (DMSO for stock solutions) .
  • HPLC solubility screening : Quantifies solubility under physiologically relevant conditions (e.g., simulated gastric fluid) .
    Implications : Low aqueous solubility (<1 mg/mL) may require formulation with cyclodextrins or liposomes for cell-based assays to avoid precipitation .

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